[2.2]Paracyclophane
Overview
Description
[2.2]Paracyclophane is a cyclophane that is applied in bio- and materials science . It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure .
Synthesis Analysis
The synthesis of [2.2]Paracyclophane has been a subject of interest due to its unique properties and potential applications. It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure . Recent synthetic developments have enabled the fine-tuning of its structural and functional properties .Molecular Structure Analysis
[2.2]Paracyclophane consists of two cofacially stacked, strongly interacting benzene rings (decks) with an average ring-to-ring distance of 3.09Å . The phenyl rings in [2.2]Paracyclophane are stacked cofacially in proximity, held together by two ethylene “bridges” at the bridgehead carbon atoms in a para orientation .Chemical Reactions Analysis
[2.2]Paracyclophane is stable under normal conditions. Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step . An efficient and versatile kinetic resolution protocol for various substituted amido [2.2]paracyclophanes has been reported, using chiral phosphoric acid (CPA)-catalyzed asymmetric amination reaction .Physical And Chemical Properties Analysis
[2.2]Paracyclophane has a molar mass of 208.304 g·mol −1 and appears as a white solid . It has a density of 1.242 g/cm 3 (260 K) and a melting point of 285 °C (545 °F; 558 K) .Scientific Research Applications
Polymer Chemistry and Materials Science
[2.2]Paracyclophanes are increasingly important in polymer chemistry and materials science. They are incorporated into various polymeric systems, including Parylenes, to either retain or lose their layered structure. These compounds are used to construct unsaturated molecular scaffolds with unique pi-electron interactions, leading to surfaces with notable biological, photophysical, and optoelectronic properties (Hopf, 2008).
Asymmetric Synthesis and Functional Coatings
[2.2]Paracyclophane (PCP) is pivotal in asymmetric synthesis, energy materials, and functional parylene coatings, widely used in bio- and materials science. Recent advancements have enhanced its structural and functional properties, making it crucial in the design of π-stacked conjugated materials (Hassan, Spuling, Knoll, Bräse, 2019).
Synthesis of Planar Chiral Phosphines
Planar chiral phosphines derived from [2.2]Paracyclophane are key in synthesizing compounds with unique electronic properties. Their rigid structure is instrumental in the development of mono- and di-phosphines, including commercial ligands like PhanePhos, offering insights into their applications in catalysis and organocatalysis (Rowlands, 2012).
Sensitized Solar Cells
Organic dyes incorporating [2.2]paracyclophane units have been examined for use in sensitized solar cells. These materials exhibit high open-circuit voltages and efficiencies, underscoring their potential in solar energy applications (Chang, Watanabe, Chou, Chow, 2012).
Asymmetric Organocatalysis
Enantiopure planar chiral [2.2]paracyclophanes (pCps) are fascinating molecules used in stereoselective synthesis and material sciences. Their high configurational and chemical stability makes them increasingly relevant in various research fields, including asymmetric organocatalysis (Felder, Wu, Brom, Micouin, Benedetti, 2021).
Functional Material Design
Symmetrically tetrasubstituted [2.2]Paracyclophanes are explored for their application in 3D functional materials. Their role in investigating through-space electronic interactions is significant, offering insights into the design of various substitution patterns for advanced material applications (Weiland, Gallego, Mayor, 2019).
Thermal and Dielectric Properties
[2.2]Paracyclophanes are essential in developing polymers like Parylene-AF4, with exceptional dielectric and thermal properties. Their use as conformal coatings in various industries, like automotive and electronics, is due to their inertness, transparency, and barrier properties (Dolbier, Beach, 2003).
Photoredox Catalysis
[2.2]Paracyclophane serves as a backbone in Au/Ru heterobimetallic complexes, showing promising catalytic activity in visible-light mediated reactions. Its structure holds metal centers in a fixed spatial orientation, contributing to the complex's stability and accessibility (Knoll, Zippel, Hassan, Nieger, Weis, Kappes, Bräse, 2019).
Optoelectronic Applications
Bichromophoric paracyclophanes demonstrate the significance of electronic delocalization between chromophores for optimizing optoelectronic materials. The unique properties of [2.2]paracyclophane facilitate the study of chromophore conjugation length and orientation, affecting electronic delocalization (Bartholomew, Bazan, 2001).
Safety And Hazards
Future Directions
Planar chiral [2.2]paracyclophanes are becoming an important new tool-box in asymmetric synthesis . They have found a range of important applications in the field of asymmetric catalysis and material science . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .
properties
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLUVSIJOMLOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-48-0 | |
Record name | Paracyclophane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26591-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9061835 | |
Record name | [2.2]Paracyclophane | |
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Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | (2.2)Paracyclophane | |
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Product Name |
[2.2]Paracyclophane | |
CAS RN |
1633-22-3 | |
Record name | [2.2]Paracyclophane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-p-xylylene | |
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Record name | [2.2]Paracyclophane | |
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Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene | |
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Record name | [2.2]Paracyclophane | |
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Record name | Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.132 | |
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Record name | (2.2)PARACYCLOPHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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